N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
The 1,3,4-thiadiazole moiety is a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like the presence of the =N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with suitable reagents . For example, one method involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroacetyl chloride with a suitable solvent, followed by cyclization with thiourea at reflux temperature in methanol .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities. Mostly heterocyclic moieties have diverse activities . The 1,3,4-thiadiazole moiety, for instance, has a =N-C-S- moiety and strong aromaticity of the ring .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives can vary widely depending on the specific derivative and the conditions of the reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary widely depending on the specific derivative. For example, 5-Methyl-1,3,4-thiadiazol-2-ol is a solid with a molecular weight of 116.14 .Scientific Research Applications
Chemical Synthesis and Derivatives
- Synthesis of Heterocyclic Compounds : Research demonstrates the synthesis of novel heterocyclic compounds, including oxadiazole and pyrazolopyridine derivatives, which can have potential pharmaceutical applications (Kumar & Mashelker, 2007).
- Preparation of Complexes with Metal Ions : The compound has been utilized in forming complexes with metal ions like copper(II), cobalt(II), and nickel(II), indicating its potential in coordination chemistry and material science (Myannik et al., 2018).
- Synthesis of Bicyclic Carboxamides : The compound's derivatives are used in synthesizing bicyclic carboxamides, showcasing its versatility in organic synthesis (Grošelj et al., 2015).
Biological and Pharmacological Research
- Antimycobacterial Properties : Studies have explored the antimycobacterial activity of related compounds, which can lead to new treatments for tuberculosis (Gezginci et al., 1998; Gezginci et al., 2001).
- Cancer Research : Derivatives of the compound have shown binding and anticancer properties, making them significant in cancer research (Li et al., 2020).
- Insecticidal Applications : Some derivatives have been assessed for their insecticidal properties, indicating potential use in pest control (Fadda et al., 2017).
Spectroscopy and Molecular Studies
- Spectroscopic Analysis : Research involving stereochemical investigations of diastereomeric derivatives has been conducted, contributing to the understanding of molecular structure and behavior (Demir-Ordu et al., 2015).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with 1,3,4-thiadiazole derivatives can vary widely depending on the specific derivative. For example, 5-Methyl-1,3,4-thiadiazol-2-ol has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed .
Future Directions
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3S/c1-8-17-20-15(25-8)16-13(22)10-6-21(5-9-3-2-4-24-9)7-11-12(10)18-19-14(11)23/h6-7,9H,2-5H2,1H3,(H,19,23)(H,16,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMJEVCWDKIGPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CN(C=C3C2=NNC3=O)CC4CCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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